molecular formula C10H9ClN2O2 B2456985 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1008068-93-6

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2456985
CAS No.: 1008068-93-6
M. Wt: 224.64
InChI Key: YRTFBBSKIRZNAW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is an organic compound with the molecular formula C 10 H 9 ClN 2 O 2 and a molecular weight of 224.64 g/mol . It is characterized by an imidazolidine-2,4-dione core structure, substituted with a methyl group at the 5-position and a 4-chlorophenyl group at the 1-position. This compound is supplied with a purity of 95% . This chemical has demonstrated significant value in structural biology and early-stage drug discovery research. It was identified as a key fragment molecule in a large-scale crystallographic screening campaign targeting the SARS-CoV-2 Nsp3 macrodomain, a viral protein implicated in countering host immune responses . In this study, the compound, referred to as SF051 , was shown to bind within the active site of the macrodomain, providing a crucial structural starting point for the development of potent inhibitors . The high-resolution (1.13 Å) crystal structure of the complex (PDB ID: 5S4I) offers researchers a detailed view of the molecular interactions, facilitating rational drug design . As such, this compound serves as a valuable chemical probe for studying protein-ligand interactions and as a foundational scaffold for the synthesis and optimization of new therapeutic agents targeting viral proteins. Intended Use : This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFBBSKIRZNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008068-93-6
Record name 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
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Foundational & Exploratory

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS 1008068-93-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Executive Summary

This compound (CAS 1008068-93-6) is a specialized heterocyclic building block belonging to the N1-substituted hydantoin class. Unlike the more common 5,5-disubstituted hydantoins (e.g., Phenytoin) or 3-substituted derivatives used in agrochemistry, the N1-aryl architecture of this compound presents unique steric and electronic properties. It serves as a critical scaffold in the development of androgen receptor antagonists, anticonvulsants, and novel herbicidal agents. This guide details the physicochemical profile, validated synthetic routes, and analytical characterization required for its integration into high-throughput screening (HTS) and lead optimization workflows.

Chemical Identity & Physicochemical Properties

The compound is characterized by a hydantoin core substituted at the para-position of the N1-phenyl ring with chlorine and at the C5 position with a methyl group. This configuration introduces chirality at C5, typically synthesized as a racemate unless asymmetric catalysis is employed.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name This compound
CAS Number 1008068-93-6
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES CC1C(=O)NC(=O)N1C2=CC=C(Cl)C=C2
Appearance Off-white to pale beige crystalline solid
Predicted LogP ~1.8 – 2.1 (Moderate Lipophilicity)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point 185–195 °C (Predicted based on structural analogs [1])
H-Bond Donors/Acceptors 1 Donor (N3-H) / 2 Acceptors (C=O)

Synthetic Methodology

The synthesis of N1-substituted hydantoins requires a specific regiochemical approach to avoid the formation of the thermodynamic N3-isomer. The protocol below utilizes the modified Urech Synthesis via an N-aryl amino acid precursor, ensuring high regioselectivity for the N1 position.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Start1 4-Chloroaniline Inter1 Ethyl N-(4-chlorophenyl)alaninate Start1->Inter1 N-Alkylation (K2CO3, DMF, 80°C) Start2 Ethyl 2-bromopropionate Start2->Inter1 Inter2 N-(4-chlorophenyl)alanine Inter1->Inter2 Hydrolysis (NaOH, EtOH) Product 1-(4-Chlorophenyl)-5-methyl imidazolidine-2,4-dione Inter2->Product Cyclization (KOCN, HCl, 90°C) Reagent KOCN / HCl Reagent->Product

Figure 1: Regioselective synthesis pathway for N1-substituted hydantoins.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Chlorophenyl)alanine (Precursor)

  • Reagents: 4-Chloroaniline (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (2.0 eq), DMF.

  • Procedure: Dissolve 4-chloroaniline in DMF. Add K₂CO₃ and heat to 80°C. Dropwise add ethyl 2-bromopropionate. Stir for 6 hours.

  • Workup: Pour into ice water, extract with EtOAc. Hydrolyze the ester using 2N NaOH in ethanol (reflux, 2h). Acidify to pH 4 to precipitate the amino acid intermediate.

Step 2: Cyclization to Hydantoin (Target)

  • Reagents: N-(4-Chlorophenyl)alanine (10 mmol), Potassium Cyanate (KOCN, 15 mmol), HCl (10%), Ethanol.

  • Reaction:

    • Suspend the amino acid in 20 mL of 10% HCl.

    • Add KOCN (dissolved in minimal water) dropwise at room temperature.

    • Mechanism:[1][2][3][4] In situ formation of the N-carbamoyl intermediate (Urea derivative).

    • Heat the mixture to 90°C for 2 hours to induce ring closure (dehydration).

  • Purification:

    • Cool the reaction mixture to 4°C. The product will precipitate.

    • Filter and wash with cold water.

    • Recrystallization: Use Ethanol/Water (1:[1]1) to obtain analytical grade crystals.

Analytical Characterization & Quality Control

To validate the structure and purity, the following spectral features must be confirmed. The N1-substitution pattern is distinguished from N3-isomers by the chemical shift of the methylene/methine protons and IR carbonyl signatures.

Table 2: Expected Spectral Data

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 1.45 (d, 3H)Methyl group at C5 (Doublet due to CH coupling).
δ 4.60 (q, 1H)Methine proton at C5 (Quartet).
δ 7.40–7.60 (m, 4H)Aromatic protons (AA'BB' system characteristic of p-Cl-phenyl).
δ 10.85 (s, 1H)N3-H Imide proton . Broad singlet, exchangeable with D₂O.
IR Spectroscopy 1715 & 1770 cm⁻¹Characteristic doublet for Hydantoin C=O[1] (C2 and C4).
3200–3300 cm⁻¹N-H stretch (Broad).
LC-MS m/z 225/227 [M+H]⁺Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product HPLC HPLC Purity (C18, ACN/H2O) Sample->HPLC NMR 1H NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) Sample->MS Decision >98% Purity? HPLC->Decision Release Release for Biological Assay Decision->Release Yes Repurify Recrystallize (EtOH) Decision->Repurify No Repurify->HPLC

Figure 2: Quality control workflow for library validation.

Biological Relevance & Applications

The this compound scaffold is a bioisostere of several clinically relevant hydantoins. Its specific substitution pattern makes it a valuable probe in two primary areas:

  • Anticonvulsant Activity:

    • Analogous to Mephenytoin , the N1-aryl group modulates lipophilicity and blood-brain barrier (BBB) penetration.

    • Mechanism:[1][2][3][4] Modulation of voltage-gated sodium channels (Nav1.x), stabilizing the inactive state to prevent repetitive neuronal firing [2].

  • Androgen Receptor (AR) Modulation:

    • Structurally related to Nilutamide (which possesses a hydantoin ring).[4]

    • The electron-withdrawing chlorine at the para-position mimics the pharmacophore required for high-affinity binding to the AR ligand-binding domain (LBD).

  • Agrochemical Intermediates:

    • Hydantoins with N-aryl substituents are metabolic precursors or active degradation products of urea-based herbicides. This compound is used as a reference standard in environmental fate studies of chlorinated phenylurea herbicides.

Safety & Handling (SHE)

  • Hazard Classification: Acute Tox. 4 (Oral).

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Muccioli, G. G., et al. (2006).[5] "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists."[5] Journal of Medicinal Chemistry, 49(3), 872-882.[5] Link

  • Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry. A review." Organic Preparations and Procedures International, 36(5), 391-443. Link

  • PubChem. "1-(4-Chlorophenyl)imidazolidine-2,4-dione Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for N-Arylation of 5-Methylhydantoin with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective N-arylation of 5-methylhydantoin using 4-chlorophenylboronic acid. Unlike palladium-catalyzed Buchwald-Hartwig aminations which require aryl halides and strong bases, this protocol utilizes the Chan-Evans-Lam (Chan-Lam) coupling . This oxidative method operates under mild conditions (room temperature, ambient air), utilizing a copper catalyst to couple the N-H bond with an aryl boronic acid.[1][2][3][4]

Key Technical Advantage: The primary challenge in hydantoin functionalization is regioselectivity between the N1 and N3 positions. This protocol leverages the acidity difference (pKa) and steric environment of 5-methylhydantoin to achieve >95% N3-selectivity , preserving the chiral integrity of the C5 position (if using enantiopure starting material).

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

Hydantoins possess two nucleophilic nitrogen atoms:

  • N1 (Urea-like): Flanked by the C2 carbonyl and the C5 alkyl group. Less acidic (pKa ~13-14).

  • N3 (Imide-like): Flanked by C2 and C4 carbonyls. Significantly more acidic (pKa ~9.1).

In the presence of a copper catalyst and a mild base (or in methanol), the N3-H is preferentially deprotonated or coordinated. Furthermore, the 5-methyl group exerts steric hindrance upon the N1 position, further discouraging N1-arylation.

Reaction Mechanism (Chan-Lam Cycle)

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.

  • Coordination: Cu(II) coordinates with the hydantoin (deprotonated at N3).

  • Transmetallation: The aryl boronic acid transfers the aryl group to Copper.[5]

  • Oxidation: Atmospheric oxygen oxidizes the Cu(II) species to a transient, high-energy Cu(III) species.

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).[6]

ChanLamMechanism Start Cu(II)-X2 (Pre-catalyst) ComplexA Cu(II)-Hydantoin Complex (N3-bound) Start->ComplexA + 5-Methylhydantoin Intermediate Ar-Cu(II)-Hydantoin ComplexA->Intermediate Boronic Acid Transmetal Transmetallation (+ Ar-B(OH)2) CuIII Ar-Cu(III)-Hydantoin Species Intermediate->CuIII O2 (Air) Oxidation Oxidation via O2 (Cu(II) -> Cu(III)) CuIII->Start Cu(I) -> Cu(II) re-oxidation Product N3-(4-chlorophenyl)-5-methylhydantoin CuIII->Product Product Release Elimination Reductive Elimination (C-N Bond Formation)

Figure 1: Catalytic cycle of the Chan-Lam coupling favoring N3-arylation due to acidity and coordination dynamics.[5]

Experimental Protocols

Two protocols are provided.[3][4][5][6][7][8][9][10][11][12] Protocol A is the modern, optimized method using CuF₂/MeOH, recommended for its superior regioselectivity and mildness (base-free). Protocol B is the classic method using Cu(OAc)₂/Pyridine, suitable if CuF₂ is unavailable.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
5-Methylhydantoin 114.101.0Substrate (Nucleophile)
4-Chlorophenylboronic acid 156.371.5 - 2.0Coupling Partner (Electrophile)
Copper(II) Fluoride (CuF₂) 101.540.1 (10 mol%)Catalyst (Protocol A)
Copper(II) Acetate (Cu(OAc)₂) 181.631.0 (Stoich.)Catalyst (Protocol B)[4]
Methanol (MeOH) -SolventSolvent (Protocol A)
Dichloromethane (DCM) -SolventSolvent (Protocol B)
Pyridine 79.102.0Base (Protocol B)
Protocol A: CuF₂/MeOH System (Recommended)

Based on recent optimizations for hydantoin regioselectivity (Roy et al., 2023).

Workflow Diagram:

ProtocolA Step1 Step 1: Charge 5-Me-Hydantoin (1.0 eq) Boronic Acid (1.5 eq) CuF2 (10 mol%) Step2 Step 2: Solvent Add MeOH (0.1 M conc.) Step1->Step2 Step3 Step 3: Reaction Stir Open to Air Room Temp, 6-12h Step2->Step3 Step4 Step 4: Workup Evaporate MeOH Extract (EtOAc/Water) Step3->Step4 Step5 Step 5: Purification Column Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Workflow for the CuF₂-catalyzed N3-arylation.

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylhydantoin (114 mg, 1.0 mmol), 4-chlorophenylboronic acid (235 mg, 1.5 mmol), and CuF₂ (10 mg, 0.1 mmol).

  • Solvation: Add Methanol (MeOH) (5 mL). Note: No pre-drying of solvent is required for this specific protocol, but HPLC grade is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature open to the atmosphere (do not use an inert gas line; O₂ is required for catalyst turnover).

    • Observation: The mixture typically turns a blue/green color indicating active Cu species.

  • Monitoring: Monitor by TLC or LC-MS after 6 hours. The target product is less polar than the starting hydantoin.

  • Workup: Upon completion, evaporate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

Protocol B: Classic Cu(OAc)₂/Pyridine System

Use this if CuF₂ is unavailable or if the substrate is insoluble in MeOH.

  • Setup: In a flask, combine 5-methylhydantoin (1.0 mmol), 4-chlorophenylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol, 1 eq), and 4Å Molecular Sieves (200 mg, activated).

    • Note: Stoichiometric Copper is often used here to ensure high conversion, though catalytic (20 mol%) works with longer times.

  • Solvation: Add dry Dichloromethane (DCM) (10 mL) and Pyridine (2.0 mmol, 161 µL).

  • Reaction: Stir open to air at room temperature for 24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃.

  • Purification: Proceed as in Protocol A.

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl₃):

    • N3-H: The broad singlet at ~8.5-9.0 ppm (present in starting material) should disappear .

    • N1-H: The singlet at ~6.0-6.5 ppm should remain .

    • Aryl Signals: New aromatic doublets (AA'BB' system) corresponding to the 4-chlorophenyl group will appear around 7.3-7.5 ppm.

    • C5-Methyl: Doublet at ~1.5 ppm (due to coupling with C5-H).

  • Regioselectivity Check: If N1-arylation occurs (impurity), the C5-H signal often shifts significantly downfield due to the anisotropic effect of the adjacent aryl ring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen starvationEnsure the flask is open to air or use an O₂ balloon. Increase stirring speed to improve gas-liquid transfer.
Protodeboronation Wet solvent (Protocol B)Boronic acids can hydrolyze to benzene derivatives. Use fresh 4Å sieves and add excess boronic acid (2.0 eq).
Green/Blue precipitate Copper crashing outIn Protocol B, this is normal. In Protocol A, ensure MeOH volume is sufficient.
Racemization Base-catalyzed enolizationProtocol B (Pyridine) is riskier for chiral substrates. Switch to Protocol A (CuF₂ is milder).

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of all aqueous waste in heavy metal waste containers.

  • 4-Chlorophenylboronic Acid: Irritant. Avoid inhalation.

  • DCM/MeOH: Flammable and toxic solvents. Perform all evaporations in a fume hood.

References

  • Roy, T., Mondal, K., Sengupta, A., & Das, P. (2023).[3][13] CuF₂/MeOH-Catalyzed N3-Selective Chan–Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry, 88(9), 6058–6070.[4]

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944.

Sources

Application Note: Antimicrobial Screening Architectures for N1-Substituted Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N1-Substitution Strategy

Hydantoin (imidazolidine-2,4-dione) scaffolds are privileged structures in medicinal chemistry due to their thermal stability and four derivatizable positions. While 5,5-disubstituted hydantoins (e.g., phenytoin) are classic anticonvulsants, N1-substituted derivatives have emerged as potent antimicrobial agents.

The N1-position is critical because it tolerates bulky hydrophobic or cationic substituents without disrupting the hydrogen-bonding capability of the C2/C4 carbonyls. This allows the molecule to mimic Antimicrobial Peptides (AMPs) —amphipathic structures that disrupt bacterial membranes.[1] Consequently, screening these derivatives requires protocols that can distinguish between simple growth inhibition and rapid membrane permeabilization.

This guide outlines a validated workflow for screening N1-substituted hydantoins, moving from solubility management to mechanistic validation.

Compound Preparation & Handling

Critical Failure Point: Hydantoin derivatives, particularly those with lipophilic N1-tails (e.g., alkyl chains >C8 or biphenyl groups), often suffer from poor aqueous solubility. Improper solubilization leads to precipitation in the assay media, causing false negatives (compound unavailable) or false positives (precipitate scattering light in optical density readings).

Protocol: Solubilization for Bioassays
  • Primary Stock: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL or 20 mM .

    • Why: DMSO is the universal solvent for these heterocycles.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz. Visual inspection is insufficient; microscopic aggregates may persist.

  • Working Stock: Dilute the Primary Stock into the assay medium (e.g., Mueller-Hinton Broth) immediately before use.

    • Constraint: The final DMSO concentration in the bacterial well must not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) and 0.5% (v/v) for sensitive Gram-positives (e.g., S. aureus). High DMSO levels are toxic and will skew MIC data.

Primary Screening: Agar Well Diffusion (Qualitative)

Objective: Rapid "Go/No-Go" assessment of bioactivity.

While Disk Diffusion is standard for clinical antibiotics, Agar Well Diffusion is superior for synthetic N1-hydantoins because it allows higher sample volumes (50–100 µL) and better diffusion of hydrophobic molecules compared to paper disks.

Methodological Steps
  • Inoculum Prep: Adjust bacterial suspension (log-phase) to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Seeding: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating 60° each time to ensure a uniform lawn.

  • Well Creation: Use a sterile 6 mm cork borer to punch wells. Seal the bottom of the well with a drop of molten agar to prevent leakage (crucial for hydrophobic compounds).

  • Loading: Add 50 µL of the test compound (at 100 µg/mL in <1% DMSO).

    • Controls: Positive (Ciprofloxacin), Negative (Sterile Water), Solvent Control (1% DMSO).

  • Pre-Diffusion: Incubate plates at 4°C for 1 hour before transferring to 37°C.

    • Why: This allows the large N1-substituted molecules to diffuse into the agar before the bacteria begin rapid division, resulting in sharper inhibition zones.

  • Readout: Measure zone diameter (mm) after 18–24 hours.

Secondary Screening: Broth Microdilution (Quantitative MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.

This is the gold standard for potency. For N1-hydantoins, we utilize a resazurin-based readout because precipitates from hydrophobic compounds can interfere with standard turbidity (OD600) measurements.

Workflow Diagram

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution 2-fold series Inoculation Bacterial Add (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Resazurin Add Resazurin (Blue -> Pink) Incubation->Resazurin + 30uL dye Readout MIC Determination (Color Change) Resazurin->Readout 2-4h incubate

Caption: Resazurin-modified broth microdilution workflow for hydrophobic hydantoin derivatives.

Protocol Details
  • Plate Setup: Use untreated polystyrene 96-well plates.

  • Dilution: Perform 2-fold serial dilutions of the N1-hydantoin in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add bacteria to reach a final density of

    
     CFU/mL .
    
  • Incubation: 37°C for 18–20 hours (aerobic).

  • Visualization: Add 30 µL of 0.01% Resazurin sodium salt. Incubate for 2–4 hours.

    • Blue (Resazurin): No growth (Inhibition).

    • Pink (Resorufin): Active growth (Metabolic reduction).

    • MIC Definition: The lowest concentration remaining blue.

Mechanistic Validation: Time-Kill Kinetics

Objective: Distinguish Bacteriostatic vs. Bactericidal activity.[2]

N1-substituted hydantoins designed to mimic AMPs often exhibit rapid bactericidal activity (membrane rupture) rather than slow bacteriostatic effects (metabolic inhibition).

Experimental Design
  • Concentrations: Control (Growth), 1× MIC, 2× MIC, 4× MIC.

  • Sampling Points: 0h, 2h, 4h, 8h, 24h.

  • Method:

    • Inoculate broth containing compound with

      
       CFU/mL.
      
    • At each time point, remove 100 µL.

    • Perform 10-fold serial dilutions in PBS.

    • Plate onto agar and count colonies.

Data Interpretation Table:

OutcomeLog Reduction (

CFU/mL)
Mechanism Implication
Bacteriostatic < 3 Log reductionInhibition of replication (e.g., DNA gyrase, Ribosome).
Bactericidal ≥ 3 Log reduction (99.9% kill)Cell death.[2][3][4]
Rapid Lytic ≥ 3 Log reduction within < 2 hoursMembrane disruption (Typical of cationic N1-hydantoins).

Structure-Activity Relationship (SAR) Analysis

When analyzing data for N1-substituted hydantoins, look for these trends to guide optimization:

  • Lipophilicity (LogP): Activity against Gram-positive bacteria often increases with N1-alkyl chain length (up to C10-C12), after which solubility issues or "cutoff effects" reduce potency.

  • Cationic Charge: If the N1-substituent contains an amine (e.g., piperazine tail), the molecule may target Gram-negative outer membranes via electrostatic attraction to LPS.

  • Steric Bulk: Bulky N1-biphenyl groups can enhance rigidity and metabolic stability but may reduce penetration through the Gram-negative porins.

Mechanism of Action Visualization

MOA_Hydantoin Compound N1-Substituted Hydantoin (Cationic/Amphipathic) Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Targets Interaction Electrostatic Attraction & Insertion Membrane->Interaction Disruption Pore Formation / Depolarization Interaction->Disruption Hydrophobic Tail Inserts Death Cell Lysis (Bactericidal) Disruption->Death Leakage of Intracellular Content

Caption: Proposed membrane-disruption mechanism for amphipathic N1-hydantoin derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • BenchChem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Link

  • Nelson Labs. Time-Kill Kinetics: Antimicrobial Efficacy Test. Link

  • Emery Pharma. Time-Kill Kinetics Test – Antimicrobial Efficacy Testing. Link

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Link

  • ResearchGate. Structure–activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Link

  • PubMed (NIH). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Link

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids. Link

Sources

Cyclization Strategies for 1-(4-chlorophenyl)ureido Propanoic Acid Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of cyclization procedures for 1-(4-chlorophenyl)ureido propanoic acid and its derivatives. The intramolecular cyclization of this precursor can lead to two distinct and valuable heterocyclic scaffolds: 5-membered hydantoins or 6-membered dihydrouracils. The choice of reaction conditions is paramount in directing the regioselectivity of the ring closure. This document details the mechanistic rationale behind acid-catalyzed and dehydrative cyclization methods, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural validation.

Introduction: The Strategic Importance of Ureido Acid Cyclization

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among them, hydantoins (imidazolidine-2,4-diones) and dihydrouracils (tetrahydropyrimidine-2,4-diones) are particularly significant. Hydantoin derivatives are well-known for their anticonvulsant properties, with phenytoin being a classic example.[1][2] Dihydrouracils and related barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives and anesthetics.[3][4][5]

The common precursor, 1-(4-chlorophenyl)ureido propanoic acid, possesses the ideal arrangement of functional groups—a carboxylic acid and a disubstituted urea—to undergo intramolecular cyclization. However, the presence of two distinct nucleophilic nitrogen atoms within the urea moiety presents a synthetic challenge and an opportunity for selective synthesis. This guide elucidates the principles and practical methodologies for controlling the cyclization outcome to selectively generate either the 5-membered or 6-membered ring system.

Mechanistic Crossroads: Hydantoin vs. Dihydrouracil Formation

The cyclization of a 1-substituted ureido propanoic acid involves an intramolecular nucleophilic acyl substitution. The carboxylic acid must first be activated to enhance the electrophilicity of its carbonyl carbon. The subsequent ring-closing step is a competition between the two urea nitrogen atoms.

  • Pathway A: 5-Membered Ring (Hydantoin): Nucleophilic attack by the terminal nitrogen (N-1), which is sterically more accessible, results in the formation of a 1-(4-chlorophenyl)-5-methylhydantoin. This pathway is analogous to the Urech hydantoin synthesis from α-amino acids.[1][6][7]

  • Pathway B: 6-Membered Ring (Dihydrouracil): Nucleophilic attack by the internal nitrogen (N-3) leads to the formation of a 3-(4-chlorophenyl)-6-methyl-dihydrouracil. This pathway mirrors the condensation reaction used to form barbiturates from urea and malonic acid derivatives.[3][4][8]

The choice of reagents and reaction conditions dictates which pathway is kinetically or thermodynamically favored.

G cluster_start Starting Material cluster_pathways Reaction Conditions & Intermediates cluster_products Cyclized Products Start 1-(4-chlorophenyl)ureido propanoic acid Activated_Acid Activated Carboxyl (Protonated or Anhydride) Start->Activated_Acid Activation Acid Acid Catalysis (e.g., HCl, H₂SO₄) Acid->Activated_Acid Dehydrative Dehydrative Conditions (e.g., Acetic Anhydride) Dehydrative->Activated_Acid Hydantoin 5-Membered Ring 1-(4-chlorophenyl)hydantoin derivative Activated_Acid->Hydantoin Attack by N-1 (Kinetic Control) Dihydrouracil 6-Membered Ring 3-(4-chlorophenyl)dihydrouracil derivative Activated_Acid->Dihydrouracil Attack by N-3 (Thermodynamic Control)

Figure 1: Competing cyclization pathways for 1-ureido propanoic acid derivatives.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for the cyclization of 1-(4-chlorophenyl)ureido propanoic acid derivatives. Researchers should optimize parameters such as reaction time and temperature for their specific substrate.

Protocol 1: Acid-Catalyzed Cyclization for Hydantoin Synthesis

This method utilizes a strong mineral acid to catalyze the dehydration and ring closure, typically favoring the formation of the 5-membered hydantoin ring.

Principle: The strong acid protonates the carboxylic acid's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The terminal, less sterically hindered urea nitrogen (N-1) can then attack more readily, leading to the kinetically favored hydantoin product.

Materials:

  • 1-(4-chlorophenyl)ureido propanoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, suspend 10 mmol of 1-(4-chlorophenyl)ureido propanoic acid in 30 mL of deionized water or glacial acetic acid.

  • Carefully add 10 mL of concentrated hydrochloric acid to the suspension with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The product should have a different Rf value than the starting material.

  • Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.

  • A precipitate of the crude hydantoin product should form. Collect the solid by vacuum filtration.

  • Wash the solid with two portions of cold deionized water (2 x 15 mL).

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Protocol 2: Dehydrative Cyclization for Dihydrouracil Synthesis

This procedure uses a strong dehydrating agent, such as acetic anhydride, which also serves as the solvent. These conditions often favor the formation of the more thermodynamically stable 6-membered dihydrouracil ring.

Principle: Acetic anhydride reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This activation, combined with the higher reaction temperatures, allows the system to overcome the higher activation energy barrier for the attack of the more sterically hindered internal nitrogen (N-3), leading to the thermodynamically preferred six-membered ring.

Materials:

  • 1-(4-chlorophenyl)ureido propanoic acid

  • Acetic Anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Beaker with ice water for work-up

Procedure:

  • Place 10 mmol of 1-(4-chlorophenyl)ureido propanoic acid into a 50 mL round-bottom flask.

  • In a fume hood, add 20 mL of acetic anhydride to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 120-130°C with stirring.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice water while stirring vigorously. This will quench the excess acetic anhydride and precipitate the product.

  • Continue stirring for 30 minutes until the precipitation is complete.

  • Collect the crude dihydrouracil product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any acetic acid.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethyl acetate.

Comparative Summary of Cyclization Methods

Parameter Method 1: Acid Catalysis Method 2: Dehydrative Cyclization
Primary Product 5-Membered Hydantoin6-Membered Dihydrouracil
Key Reagents HCl or H₂SO₄Acetic Anhydride
Mechanism Protonation of carboxylic acidFormation of mixed anhydride
Control Type Generally KineticGenerally Thermodynamic
Typical Temp. 100-110 °C120-130 °C
Advantages Uses common and inexpensive mineral acids.Often faster reaction times; product precipitates on quenching.
Considerations Requires handling of corrosive acids; may require longer reaction times.Requires careful quenching of excess anhydride; work in a fume hood.

Workflow and Analytical Validation: A Self-Validating System

To ensure the integrity of the results, a robust workflow including in-process controls and thorough final product analysis is essential. This creates a self-validating system where the identity and purity of the product are unequivocally confirmed.

Figure 2: General experimental workflow for synthesis and validation.

Critical Analytical Characterization:

Distinguishing between the isomeric hydantoin and dihydrouracil products is the most critical step of validation. Since they have identical molecular weights, mass spectrometry alone is insufficient.

  • ¹H NMR Spectroscopy: The key differentiating signals will be from the methylene (-CH₂-) and methine (-CH-) protons of the newly formed ring.

    • Hydantoin: Expect an A₂X pattern for the -CH₂-CH- system. The two methylene protons will appear as a doublet of doublets (or a more complex multiplet), and the methine proton will be a triplet (or multiplet).

    • Dihydrouracil: Expect an ABX pattern for the -CH₂-CH- system, which is often simpler. The two methylene protons will likely appear as a doublet, and the methine proton as a triplet. The precise chemical shifts will differ significantly due to the different ring sizes and proximity to carbonyl groups.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly the two carbonyl carbons, will be distinct for the 5-membered versus the 6-membered ring, providing definitive structural evidence.

  • IR Spectroscopy: Both structures will show characteristic C=O stretching bands for the urea carbonyls (typically in the 1650-1800 cm⁻¹ region). While subtle differences may exist, NMR is the more powerful tool for isomer differentiation.

Conclusion

The selective cyclization of 1-(4-chlorophenyl)ureido propanoic acid derivatives is a versatile strategy for accessing valuable hydantoin and dihydrouracil scaffolds. By carefully selecting the reaction conditions—specifically, employing acid catalysis for kinetic control to yield hydantoins or dehydrative conditions for thermodynamic control to yield dihydrouracils—chemists can effectively direct the reaction to the desired outcome. The protocols and analytical validation strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and unambiguously characterize these important heterocyclic compounds for applications in drug discovery and development.

References

  • Mishra, R., et al. (2020). Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ChemistrySelect. Available at: [Link]

  • Soliman, R., et al. (2003). Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents. Bollettino Chimico Farmaceutico.[9]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

  • Barbituric acid synthesis procedure. Organic Syntheses. Available at: [Link][8]

  • Urech Hydantoin Synthesis. Name Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2024). Chemistry Matters—Barbiturates. Available at: [Link][4]

  • Doležal, M. & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link][2][10]

  • Barbiturate Overview. SlideShare. Available at: [Link][3]

  • Tanwar, D. K., et al. (2017). A Simple and Efficient Synthesis of 3,5-Disubstituted Hydantoins. Synlett. Available at: [Link]

  • Wikipedia. Hydantoin. Available at: [Link][7]

  • Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione by Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to selecting appropriate solvents and developing a robust protocol for the purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione via crystallization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high purity and consistent crystalline forms of the target compound. This guide emphasizes the scientific rationale behind solvent selection, the importance of controlling crystallization parameters, and provides a detailed, step-by-step protocol for practical implementation.

Introduction: The Significance of Crystalline Purity

This compound is a member of the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity and solid-state properties. Crystallization is a critical final step in the manufacturing of APIs, as it not only removes impurities but also determines crucial physical characteristics such as crystal form (polymorphism), particle size distribution, and stability.[3][4]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, and bioavailability.[][6] Therefore, a well-controlled crystallization process is paramount to ensure batch-to-batch consistency and to produce a final product with the desired therapeutic profile.[3] This application note will delve into the principles and practicalities of achieving high-purity this compound through a carefully designed crystallization process.

The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[7] An ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures, often referred to as a high temperature coefficient.[8] This ensures maximum recovery of the purified compound upon cooling.

Principles of Solvent Selection

The selection process is guided by the principle of "like dissolves like," which relates to the polarity of the solvent and the solute.[9] For this compound, a molecule with both polar (the hydantoin ring with its amide groups) and non-polar (the chlorophenyl group) regions, a range of solvents with varying polarities should be considered.

Key criteria for an effective crystallization solvent include:

  • High solubility at elevated temperatures: To dissolve the crude compound completely.

  • Low solubility at room or lower temperatures: To allow for efficient precipitation and high yield.[10]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final crystals during drying.[8]

  • Safety and Environmental Impact: Preference should be given to greener and less toxic solvents.[11]

  • Polymorph Control: The solvent can influence which polymorphic form crystallizes.[]

Solvent Screening Workflow

A systematic approach to solvent screening is essential. This typically involves small-scale solubility tests with a variety of solvents.

Caption: Workflow for solvent screening in crystallization.

Recommended Solvents for Screening

Based on the structure of this compound, the following solvents, covering a range of polarities, are recommended for initial screening. Mixed solvent systems can also be highly effective.[11][12]

Solvent SystemPolarity IndexBoiling Point (°C)Rationale & Potential Issues
Single Solvents
Ethanol5.278Good for compounds with polar groups. May require the addition of an anti-solvent for better yield.
Isopropanol4.382Similar to ethanol, often provides good crystal quality.
Acetone5.156A versatile solvent, but its high volatility can lead to rapid, uncontrolled crystallization.
Ethyl Acetate4.477A good choice for compounds of intermediate polarity.
Toluene2.4111Suitable for less polar compounds; its higher boiling point can be advantageous.
Acetonitrile6.282A polar aprotic solvent that can be effective for a range of compounds.
Mixed Solvents
Ethanol/WaterVariableVariableA common and effective system. Water acts as an anti-solvent, reducing the solubility of the organic compound upon addition or cooling.
Toluene/HeptaneVariableVariableA non-polar system where heptane acts as the anti-solvent.
Ethyl Acetate/HexaneVariableVariableA system of intermediate polarity.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the recrystallization of the target compound. The specific solvent and volumes should be optimized based on the results of the solvent screening.

Materials and Equipment
  • Crude this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Crystallization Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[10]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal. This is best done by preheating the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface. Using cold solvent minimizes the loss of the desired product.

  • Drying:

    • Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.[8]

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

Causality and Self-Validation in the Protocol

A robust protocol is a self-validating system. This means that built-in checks and an understanding of the underlying principles ensure the desired outcome.

The "Why" Behind the Steps
  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which inherently excludes impurities. This is a key principle of purification by crystallization.[8]

  • Minimum Solvent: Ensures that the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[10]

  • Washing with Cold Solvent: This step is a trade-off between removing impurities and losing product. Using ice-cold solvent mitigates the solubility of the desired compound, thus minimizing loss while effectively washing away soluble impurities.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can induce nucleation and crystal growth. This provides a template for the desired crystal form.[6]

In-Process Controls and Quality Checks
  • Visual Inspection: During dissolution, ensure all solid material has dissolved. The final cooled solution should show well-formed crystals.

  • Yield Calculation: The percentage yield should be calculated to assess the efficiency of the process.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Analysis (FTIR, NMR): These techniques can confirm the chemical identity and purity of the final product.

  • X-Ray Diffraction (XRD): For pharmaceutical applications, XRD is essential to confirm the desired polymorphic form has been obtained.[14]

Caption: Logical relationships in a self-validating crystallization protocol.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated. - Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly.- Lower the temperature of the hot plate. - Add more solvent to reduce the saturation point. - Reheat the solution and allow it to cool more slowly.
Low recovery/yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use less solvent initially. - Cool the solution for a longer period or to a lower temperature. - Ensure the filtration apparatus is preheated during hot filtration.
Impure product - The solution was cooled too quickly, trapping impurities. - Inappropriate solvent choice that does not effectively differentiate between the compound and impurities.- Repeat the recrystallization process with a slower cooling rate. - Screen for a more selective solvent or solvent system.

Conclusion

The purification of this compound by crystallization is a powerful technique for achieving high levels of purity. Success hinges on a systematic approach to solvent selection and careful control over the crystallization process. By understanding the principles behind each step, from dissolution to drying, researchers can develop a robust and reproducible protocol. The methodologies and insights provided in this application note serve as a comprehensive guide for obtaining a high-quality crystalline product suitable for further research and development.

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Recent Developments in Hydantoin Chemistry.
  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • Solvent Selection in Pharmaceutical Crystalliz
  • Crystallization as a Core Competence in API Manufacturing. Fermion.
  • Recrystallization. University of California, Los Angeles.
  • Recrystalliz
  • Recrystalliz
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
  • Recrystalliz
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
  • INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. RASĀYAN J. Chem.
  • Common Solvents for Crystalliz

Sources

Application Note: Cytotoxicity Profiling of Chlorophenyl Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro cytotoxicity assays for chlorophenyl hydantoin derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Assay Development Specialists

From Solubility Challenges to Mechanistic Validation

Abstract & Scientific Rationale

Chlorophenyl hydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticonvulsant (via


 channel modulation) and antineoplastic (via EGFR/VEGFR kinase inhibition) properties. However, the introduction of a chlorine atom on the phenyl ring significantly alters the physicochemical profile—specifically increasing lipophilicity (

) and protein binding.

The Challenge: Standard cytotoxicity protocols often fail with these derivatives due to two primary artifacts:

  • Microprecipitation: The chlorophenyl moiety reduces aqueous solubility, leading to "false toxicity" signals where crystals physically damage cells or scatter light in optical assays.

  • Metabolic Interference: Hydantoins can alter mitochondrial dehydrogenase activity, potentially skewing tetrazolium-based assays (MTT/MTS) without actual cell death.

This guide outlines a validated screening cascade designed to eliminate these artifacts, ensuring that calculated


 values reflect true pharmacological potency.

Pre-Assay Critical Workflow: The Solubility Gate

Before any cell is treated, the compound’s behavior in aqueous media must be validated.

Protocol A: Stock Preparation & Precipitation Check

Rationale: Chlorophenyl hydantoins are prone to "crashing out" upon dilution into culture media. A clear solution to the naked eye may still contain micro-crystals visible only under 100x magnification.

  • Stock Synthesis: Dissolve the neat powder in 100% anhydrous DMSO to a concentration of 20 mM . Vortex for 60 seconds.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute the 20 mM stock directly into the media.

    • Prepare a 100x working solution in pure DMSO first.

    • Example: To achieve 10 µM final assay concentration, prepare a 1 mM solution in DMSO.

  • Media Compatibility Test:

    • Pipette 10 µL of the 100x working solution into 990 µL of pre-warmed (

      
      ) culture media (containing 10% FBS).
      
    • Vortex immediately.

    • Incubate for 1 hour at

      
      .
      
    • Microscopy Check: Inspect under 100x phase-contrast. If crystals are observed (often needle-like for hydantoins), the compound is insoluble at this concentration. Do not proceed to cell assay.

Primary Screening: Optimized MTT Assay

Method: Colorimetric quantification of metabolic activity.[1] Modification: Optimized for lipophilic hydantoins to prevent formazan/compound coprecipitation.

Materials
  • Cell Lines: HepG2 (Hepatotoxicity proxy) or A549 (Lung carcinoma model).

  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS.

  • Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adherence.
    
  • Treatment:

    • Remove old media (critical to remove metabolic waste).

    • Add 100 µL of fresh media containing the chlorophenyl hydantoin derivative (0.1 µM – 100 µM).

    • Control: Vehicle control (0.5% DMSO max) and Positive Control (e.g., Doxorubicin or Valinomycin).

    • Blank: Media + Compound (no cells) to check for intrinsic reduction of MTT by the hydantoin.

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 10 µL of MTT stock. Incubate for 3 hours (protect from light).

  • Solubilization (Critical Step):

    • Carefully aspirate media. Do not disturb the purple formazan crystals.

    • Add 100 µL Acidified Isopropanol .

    • Why Isopropanol? DMSO is often used to dissolve formazan, but since the stock compound is also soluble in DMSO, using isopropanol helps differentiate if the compound has precipitated.

  • Read: Measure Absorbance at 570 nm (Reference: 650 nm).

Secondary Mechanistic Screening

Rationale: If MTT shows reduced viability, is it Cytostasis (stopped growth), Apoptosis (clean death), or Necrosis (rupture)?

Assay B: LDH Release (Membrane Integrity)

Hydantoins with high lipophilicity may act as detergents, causing immediate necrosis.

  • Setup: Use the supernatant from the treatment plates (before MTT addition).

  • Reaction: Mix 50 µL supernatant + 50 µL LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).

  • Kinetics: Measure Absorbance (490 nm) every 5 mins for 30 mins.

  • Interpretation: High LDH release within <4 hours of treatment suggests necrosis (toxicity), not programmed cell death.

Assay C: Annexin V/PI Flow Cytometry (Apoptosis)

Confirms the mechanism of action (MOA) often associated with hydantoin-based kinase inhibitors.

  • Harvest: Trypsinize treated cells.

  • Stain: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    Propidium Iodide (PI).
  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Desired for anticancer).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Undesired toxicity).

Visualizing the Screening Cascade

The following diagram illustrates the decision tree for evaluating chlorophenyl hydantoin derivatives.

ScreeningCascade Compound Chlorophenyl Hydantoin Derivative Solubility Solubility Check (100x Microscopy) Compound->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Formulation Reformulate (Cyclodextrins/Liposomes) Precipitation->Formulation Yes MTT Primary Screen: MTT Assay (48h) Precipitation->MTT No (Clear) Formulation->Solubility Viability Viability < 50%? MTT->Viability Inactive Compound Inactive Stop Viability->Inactive No LDH Secondary Screen: LDH Release Viability->LDH Yes Necrosis High LDH: Necrotic/Toxic LDH->Necrosis High Release Apoptosis Low LDH: Proceed to Annexin V LDH->Apoptosis Low Release Mechanism Mechanistic Confirmation: Flow Cytometry (Annexin V/PI) Apoptosis->Mechanism

Caption: Decision matrix for filtering chlorophenyl hydantoin derivatives, prioritizing solubility validation before mechanistic profiling.

Mechanistic Pathway: ROS & Mitochondrial Dysfunction

Chlorophenyl hydantoins often induce cytotoxicity via the intrinsic mitochondrial pathway. The chlorine substituent enhances membrane permeability, allowing the molecule to disrupt the Electron Transport Chain (ETC).

MOA Drug Chlorophenyl Hydantoin ROS ROS Generation (Oxidative Stress) Drug->ROS Lipophilic Entry Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase DNA DNA Fragmentation (Apoptosis) Caspase->DNA

Caption: Proposed Mechanism of Action (MOA) where lipophilic hydantoins trigger oxidative stress leading to intrinsic apoptosis.

Data Analysis & Interpretation

Calculating the Therapeutic Index (TI)

To determine if a derivative is a viable drug candidate, you must compare the


 in cancer cells vs. normal cells.
ParameterFormulaAcceptance Criteria

Non-linear regression (Sigmoidal dose-response)

(Hit)
Selectivity Index (SI)


(Ideally

)
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Note on Biphasic Curves: If you observe a "U-shaped" curve (toxicity at low doses, viability at high doses), suspect precipitation . At high concentrations, the compound precipitates out of solution, becoming less bioavailable, which paradoxically "saves" the cells.

References

  • Gupta, A. K., et al. (2025).[2][3] Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Link

  • El-Adl, K., et al. (2024).[4] Structure–Activity Relationship Study and Design Strategies of Hydantoin-Based Kinase Inhibitors. ACS Omega. Link

  • Tshiluka, N. R., et al. (2023).[5] In vitro Cytotoxicity, SAR, and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. PMC (NIH). Link

  • BenchChem Application Note. (2025). Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines. Link

  • Sigma-Aldrich Technical Guide. Cell Culture Tested Water-Soluble Complexes and Solubility Protocols. Link

Sources

Troubleshooting & Optimization

Improving yield of N1-arylation in imidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N1-Arylation of Imidazolidine-2,4-dione (Hydantoin) Ticket ID: N1-ARYL-001 Status: Open Priority: High (Process Optimization)

Core Directive & Root Cause Analysis

User Issue: "I am attempting to arylate the N1 position of a hydantoin ring, but I am consistently getting N3-arylation or low yields."

The Diagnostic (Root Cause): The failure to achieve high-yield N1-arylation is rarely a failure of the catalyst; it is a battle against thermodynamics. The imidazolidine-2,4-dione scaffold possesses two nucleophilic nitrogen atoms with vastly different acidities.

  • N3 (Imide-like):

    
     ~ 8.0 – 9.0. This proton is highly acidic due to resonance stabilization between two carbonyls. It deprotonates first and reacts fastest.
    
  • N1 (Amide-like):

    
     > 12.0. This nitrogen is significantly less acidic and more sterically hindered by the C5 substituent.
    

The Verdict: If your starting material is an N3-unsubstituted hydantoin, direct arylation will always favor N3 (>95:5 regioselectivity). To improve N1 yield, you must alter the substrate (Protection Strategy) or the synthetic route (De Novo Synthesis).[1]

Decision Matrix: Selecting Your Protocol

Do not proceed until you have selected the correct workflow based on your starting material.

DecisionMatrix Start Start: Select Substrate IsN3Blocked Is the N3 position substituted? Start->IsN3Blocked Yes Yes (N3-R) IsN3Blocked->Yes No No (N3-H) IsN3Blocked->No Direct Protocol A: Direct Buchwald-Hartwig (High Yield) Yes->Direct Decision Can you change the starting material? No->Decision DeNovo Protocol B: De Novo Cyclization (Best for Scale-up) Decision->DeNovo Yes (Start from amino acid) Protection Protocol C: N3-Protection/Deprotection (Best for Late-stage) Decision->Protection No (Must use hydantoin core)

Figure 1: Strategic decision tree for maximizing N1-arylation yield. N3-unsubstituted substrates require intervention to prevent regioselectivity errors.

Technical Protocols

Protocol A: Direct N1-Arylation (For N3-Substituted Substrates)

Use this if your N3 position is already blocked (e.g., N3-Methyl, N3-Phenyl).

Mechanism: Palladium-catalyzed Buchwald-Hartwig Cross-Coupling.[2][3] Critical Success Factor: Ligand selection. N1 is sterically hindered; bulky biaryl phosphine ligands are required to force the reductive elimination.

Reagents:

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos or tBuXPhos (4 mol%). These are non-negotiable for hindered amides.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) if the ring is sensitive to hydrolysis.
  • Solvent: 1,4-Dioxane (anhydrous), 100°C.

Step-by-Step:

  • Charge a reaction vial with Hydantoin (1.0 equiv), Aryl Halide (1.2 equiv),

    
    , Ligand, and Base.
    
  • Purge with Argon/Nitrogen for 5 minutes (Oxygen poisons the Pd(0) species).

  • Add anhydrous Dioxane.

  • Heat to 100°C for 12–18 hours.

  • QC Check: TLC should show complete consumption of aryl halide. If conversion stalls, add 1 mol% more catalyst/ligand.

Protocol B: De Novo Synthesis (The "Architect" Route)

Use this for high-yield synthesis of N1-aryl hydantoins from cheap starting materials.[4] This avoids the regioselectivity battle entirely.

Concept: Instead of arylating the ring, build the ring onto the aryl amine.

Workflow:

  • Step 1 (Urea Formation): React Aryl Isocyanate with an Amino Acid Ester OR React Aniline with an Isocyanate derived from an amino acid.

  • Step 2 (Cyclization): Acid or Base induced closure.

Detailed Procedure (Urea Cyclization Method):

  • Reactants: Aniline derivative (Ar-NH2) + Isocyanate of Amino Acid Ester (or generate in situ using Triphosgene).

  • Intermediate: This forms the N-aryl-N'-alkyl urea.

  • Cyclization: Treat the urea intermediate with 6M HCl (reflux, 2h) or TEA/EtOH (reflux).

  • Result: The Nitrogen from the aniline becomes N1. The cyclization is unambiguous.

  • Yield Expectation: 80–95%.

Protocol C: The N3-Protection Strategy

Use this if you MUST start with a bare hydantoin ring and need N1-arylation.

Concept: Temporarily block the acidic N3 site with a removable group, force reaction at N1, then remove the block.

Recommended Protecting Group: Pivaloyloxymethyl (POM) or 4-Methoxybenzyl (PMB).

Step-by-Step:

  • Protection (N3-Selective):

    • React Hydantoin with POM-Cl (1.1 equiv) and

      
       in Acetone.
      
    • Why: N3 is more acidic, so it reacts with the alkyl halide first.

    • Yield: >90% N3-POM hydantoin.

  • N1-Arylation:

    • Apply Protocol A (Buchwald-Hartwig) to the N3-POM intermediate.

    • Since N3 is blocked, Pd must insert at N1.

  • Deprotection:

    • POM Removal: Treat with mild base (NaOH/MeOH or

      
      /MeOH).
      
    • PMB Removal: Treat with CAN (Ceric Ammonium Nitrate) or TFA.

Comparative Data: Why Direct Arylation Fails

The following table summarizes the yield penalties of attempting direct arylation versus the recommended strategies.

MethodSubstrateTargetTypical YieldMajor Side Product
Direct Cu-Catalysis (Chan-Lam) N3-H HydantoinN1-Aryl< 10%N3-Aryl (>85%)
Direct Pd-Catalysis N3-H HydantoinN1-Aryl< 15%N3-Aryl / Polymerization
Protection Route (Protocol C) N3-POM HydantoinN1-Aryl75–88% N/A (Regioselectivity controlled)
De Novo Synthesis (Protocol B) Aniline + AA EsterN1-Aryl85–95% Urea hydrolysis (minor)

Troubleshooting & FAQs

Q: I am using Copper Acetate and Boronic Acids (Chan-Lam). Why is it not working for N1? A: Chan-Lam coupling relies on the coordination of the nitrogen to the Copper(II) species. The more acidic N3 (


 ~9) coordinates and deprotonates much faster than N1 (

>12).[5] Even with steric blocking at C5, N3 remains the kinetic and thermodynamic product. Stop using Chan-Lam for N1-selective targets unless N3 is protected.

Q: Can I use a stronger base like NaH to force N1 alkylation? A: If you use NaH (2 equiv), you will form the dianion. While the N1-anion is more nucleophilic once formed, the N3-anion forms first. In a dianion species, alkylation often occurs at N3 first due to ion-pairing effects, or you get a mixture. Furthermore, harsh bases often racemize the C5 chiral center.

Q: My catalyst turns black immediately upon addition. A: This is "Palladium Black" precipitation.

  • Oxygen Leak: Ensure your Argon line is tight.

  • Stabilization: Add the ligand before the metal source if using separate components.

  • Halide Inhibition: If using Aryl Iodides, the buildup of Iodide ions can inhibit the catalyst.[6] Switch to Aryl Bromides or add Silver salts (AgOTf) to scavenge iodide (advanced technique).

Visualizing the Mechanism

Mechanism cluster_0 The pKa Trap cluster_1 Catalytic Cycle (Pd) Hydantoin Hydantoin Core N3_Anion N3-Anion (pKa ~9) FAST FORMATION Hydantoin->N3_Anion Major Path N1_Anion N1-Anion (pKa >12) SLOW FORMATION Hydantoin->N1_Anion Minor Path Base Base (Cs2CO3) Coord Pd-N Complex N3_Anion->Coord Blocks Active Site N1_Anion->Coord Desired (Requires Protection) Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X OxAdd->Coord + N-Nucleophile Coord->Pd0 Reductive Elim.

Figure 2: Mechanistic pathway showing why N3 deprotonation dominates the reaction kinetics, competitively inhibiting N1 arylation.

References

  • Regioselective N-Alkylation via Protection

    • Title: Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives.[1][7] (Describes POM protection strategy for N1 functionalization).

    • Source: Beilstein J. Org. Chem. 2012, 8, 1599–1606.
    • URL:[Link]

  • Copper-Catalyzed Selectivity (Chan-Lam)

    • Title: CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins.[8] (Establishes N3 as the preferred site for Cu-catalysis).

    • Source: J. Org.[4][8][9] Chem. 2023, 88, 6058–6070.[8][9]

    • URL:[Link]

  • Buchwald-Hartwig General Conditions

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligands.[3]

    • Source: Organic Chemistry Portal.[2][10]

    • URL:[Link]

  • pKa Values and Reactivity

    • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.[11] (Discusses pKa differences and methylation, highlighting the difficulty of arylation).

    • Source: Chem. Pharm.[11] Bull. 2021, 69, 407–410.[11]

    • URL:[Link]

Sources

Removing unreacted 4-chloroaniline from hydantoin reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Remediation of Unreacted 4-Chloroaniline from Hydantoin Scaffolds

Executive Summary & Chemical Context

To: Process Chemistry & Purification Teams From: Senior Application Scientist, Separation Technologies Subject: Critical Control of 4-Chloroaniline (4-CA) Impurities in N-Aryl Hydantoin Synthesis

In the synthesis of N-aryl hydantoins—often achieved via the reaction of 4-chlorophenyl isocyanate with amino acids or through Bucherer-Bergs modifications involving 4-chloroaniline precursors—the removal of unreacted 4-chloroaniline (4-CA) is a critical quality attribute.[1][2] 4-CA is a known genotoxic impurity (GTI) with strict limits defined under ICH M7 guidelines.[1]

This guide addresses the physicochemical disparity between the basic aniline impurity (pKa ~3.9) and the weakly acidic hydantoin core (pKa ~9.1), providing a robust logic for separation.

Physicochemical Basis for Separation

Understanding the molecular tug-of-war between the impurity and the product is the first step to successful remediation.

Property4-Chloroaniline (Impurity)N-Aryl Hydantoin (Target)Implication for Separation
pKa ~3.9 (Conjugate Acid)~9.1 (N3-H acidic proton)High Leverage: A pH window of 1–2 protonates the aniline without ionizing the hydantoin.[1][2]
Solubility (Water) Low (Neutral); High (Acidic pH < 2)Low (Neutral); High (Basic pH > 10)Acidic aqueous washes will selectively partition the aniline into the water phase.[1]
Solubility (Organic) High (DCM, EtOAc, THF)Moderate to HighBoth species co-solubilize in organic layers, requiring reactive extraction.[2]
Thermal Stability Volatile / SublimableStable SolidSublimation during drying can be a risk; chemical removal is preferred over thermal.[1]

Troubleshooting & FAQs: The "Why" Behind the Failures

Q1: I performed an HCl wash, but the 4-chloroaniline level is still above 1000 ppm. Why didn't it extract?

Diagnosis: This is often a Phase Volume or pH Control failure, not a chemical failure.[2]

  • The Causality: 4-CA is a weak base.[1] If your aqueous acid layer is not sufficiently acidic after contact with the organic layer, the equilibrium shifts back to the neutral, organic-soluble amine.

  • The Fix:

    • Check pH of the Aqueous Layer: Ensure the aqueous phase pH is < 2.0 during the extraction. If the reaction mixture contained buffers or excess base, it may have neutralized your acid wash.

    • Increase Volume: Use at least 2 volumes of 1N HCl per volume of organic solvent.[1]

    • Break Emulsions: Aniline salts can act as surfactants.[1] Add saturated brine to the aqueous acid layer to increase ionic strength and force phase separation.

Q2: My hydantoin product precipitates during the acid wash. How do I recover it?

Diagnosis: The hydantoin has low solubility in the chosen organic solvent (e.g., Ether or Toluene) at room temperature.

  • The Causality: While the acid wash targets the aniline, the hydantoin must remain dissolved in the organic carrier. If the organic solvent is too non-polar, the product crashes out.

  • The Fix: Switch to a more polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] If precipitation persists, filter the solid. The solid is likely your product, but it must be washed copiously with acidic water (1N HCl) on the filter to remove trapped aniline surface residues.

Q3: Recrystallization isn't removing the trace (10-50 ppm) impurity. What now?

Diagnosis: Inclusion complex formation or "Mother Liquor Carryover."

  • The Causality: 4-CA has a flat aromatic structure similar to N-aryl hydantoins, leading to potential co-crystallization in the lattice. Standard recrystallization is inefficient for ppm-level polishing.[1][2]

  • The Fix: Do not rely on crystallization for trace removal. Implement a Scavenger Resin step (Protocol B) before the final crystallization. This chemically sequesters the amine, allowing the crystallization to focus on bulk purity.

Detailed Technical Protocols

Protocol A: Optimized Acid-Base Reactive Extraction

Best for: Bulk removal (>5% impurity).[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; mild heating (30°C) is acceptable.[1]

  • Primary Extraction: Add 1N HCl (0.5 volume equivalent to organic layer).[1]

  • Agitation: Vigorously stir or shake for 5–10 minutes . Note: Equilibrium is not instantaneous.[1]

  • Phase Check: Separation. Test the pH of the aqueous (bottom) layer. It must be pH < 2.[1] If not, add conc. HCl dropwise until acidic.

  • Secondary Wash: Remove the aqueous layer. Repeat the wash with fresh 1N HCl.

  • Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual acid and water.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Solid-Phase Scavenging (Polishing Step)

Best for: Trace removal (<1000 ppm) to meet ICH limits.[1][2]

  • Reagent: Macroporous Polystyrene Sulfonic Acid Resin (e.g., Amberlyst® 15 or Dowex® 50W).[1][2]

  • Mechanism: The sulfonic acid groups (

    
    ) irreversibly bind the basic 4-CA (
    
    
    
    ) to form a salt (
    
    
    ) within the polymer bead.[1][2]

Steps:

  • Pre-treatment: Wash the resin with the reaction solvent (e.g., THF or EtOAc) to remove preservatives.

  • Loading: Add 3–5 equivalents of resin (relative to the estimated millimoles of 4-CA impurity) to the hydantoin solution.

  • Incubation: Stir gently at room temperature for 2–4 hours . Do not use magnetic stir bars that grind the beads; use an overhead stirrer.

  • Monitoring: Check supernatant by TLC or HPLC.

  • Filtration: Filter off the resin beads. The filtrate contains the purified hydantoin.

  • Regeneration (Optional): Resin can be regenerated with 10% methanolic HCl, though for Pharma applications, single-use is standard to prevent cross-contamination.[2]

Visualizing the Workflow

Figure 1: Purification Decision Matrix

A logical flow to determine the correct purification strategy based on impurity load.

PurificationStrategy Start Crude Reaction Mixture (Hydantoin + 4-Chloroaniline) ImpurityLevel Assess 4-CA Level (HPLC/TLC) Start->ImpurityLevel HighLevel High Impurity (>5%) ImpurityLevel->HighLevel Bulk Excess TraceLevel Trace Impurity (<1000 ppm) ImpurityLevel->TraceLevel Low Residual Extraction Protocol A: Acid-Base Extraction (1N HCl Wash) HighLevel->Extraction Scavenging Protocol B: Sulfonic Acid Resin (Amberlyst/Dowex) TraceLevel->Scavenging CheckPurity QC Check (HPLC) Extraction->CheckPurity Recrystallize Final Recrystallization (EtOH/Water) Scavenging->Recrystallize CheckPurity->TraceLevel Bulk Removed CheckPurity->Extraction Fail (pH Error) FinalProduct Pure Hydantoin (< ICH Limits) Recrystallize->FinalProduct

Caption: Decision tree for selecting between liquid-liquid extraction and solid-phase scavenging based on impurity concentration.

Figure 2: Mechanism of Resin Scavenging

Visualizing the chemical capture of 4-chloroaniline by sulfonic acid resins.

ScavengingMechanism Solution Solution Phase Hydantoin (Neutral) 4-Chloroaniline (Basic) Interaction Acid-Base Reaction Solution->Interaction Diffusion Resin Solid Phase Resin Polymer Backbone -SO3H (Active Site) Resin->Interaction Result Post-Filtration Filtrate: Pure Hydantoin Retentate: Resin-SO3(-) ... (+)NH3-ArCl Interaction->Result Irreversible Binding

Caption: The sulfonic acid resin selectively protonates and binds the aniline impurity, physically removing it from the solution upon filtration.[1][2]

References & Authority

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1][3][4] Available at: [Link][1]

  • Bucherer-Bergs Reaction : Mechanism and application in hydantoin synthesis.[1][2][5] Organic Chemistry Portal. Available at: [Link][1]

  • 4-Chloroaniline Safety Data : PubChem Compound Summary for CID 7812. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

Welcome to the technical guide for the purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione . This molecule presents a classic "push-pull" chromatographic challenge: it possesses a lipophilic tail (4-chlorophenyl) and a polar, hydrogen-bond-donating head (hydantoin ring).

Successful purification requires balancing these opposing properties. The hydantoin moiety is prone to secondary interactions with free silanols on silica gel, often leading to peak tailing.[1] Furthermore, its solubility profile (poor in non-polar solvents, moderate in polar aprotic solvents) makes liquid injection risky.

Target Molecule Data:

Property Value / Characteristic Implication for Chromatography
Structure Class N-substituted Hydantoin Weakly acidic (imide proton pKa ~8–9).
Polarity Moderate Elutes in mid-range polarity solvents.
Solubility Low in Hexane/Heptane; Good in EtOAc, DCM, DMSO Risk: Precipitation on-column if liquid loading is used with non-polar mobile phases.

| UV Chromophore | Strong (Phenyl ring) | Excellent detection at 254 nm . |

Method Development: The "Scout" Phase

Before packing any column, you must validate your mobile phase on TLC. Do not skip this.

Step 1: Solvent System Selection

Due to the hydantoin ring, standard Hexane/Ethyl Acetate systems may cause "streaking." We recommend two primary solvent systems.

  • System A (Standard): Hexane / Ethyl Acetate (Hex/EtOAc)

    • Best for: General impurity removal.[2]

    • Modifier: Add 0.1% Acetic Acid to the EtOAc bottle. This protonates the silica silanols and the hydantoin imide, sharpening the peak.

  • System B (Alternative): Dichloromethane / Methanol (DCM/MeOH)

    • Best for: Polar impurities or if the compound is insoluble in Hex/EtOAc.

    • Warning: DCM is highly solubilizing; retention times will drop significantly. Start with very low MeOH (0–5%).

Step 2: The "Rf" Target

Your target Rf (Retention factor) on TLC should be 0.25 – 0.35 in the chosen isocratic solvent strength.

  • Why? An Rf of 0.3 translates to elution at roughly 3–4 Column Volumes (CV), providing optimal separation from the solvent front and baseline impurities.

The Purification Protocol (Step-by-Step)

Phase A: Sample Loading (Critical)

Do not use liquid injection. The 4-chlorophenyl group limits solubility in hexane. If you dissolve your sample in DCM and inject it onto a column equilibrated with Hexane, the sample will precipitate instantly at the head of the column, causing high backpressure and band broadening.

Recommended Technique: Solid Load (Dry Load)

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone .

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it carefully on top of the packed column bed.

Phase B: Gradient Execution

Assumes a standard 12g or 40g Silica Flash Cartridge.

StepSolvent CompositionDuration (CV)Purpose
1 100% Hexane2 CVColumn equilibration & wetting.
2 0% → 10% EtOAc1 CVSlowly introduce polarity.
3 10% → 40% EtOAc10 CVElution Window: Product likely elutes here.
4 40% → 80% EtOAc3 CVFlush out polar impurities (unreacted urea/amines).
5 100% EtOAc2 CVFinal wash.

Note: If using System B (DCM/MeOH), the gradient should be 0% → 5% MeOH over 15 CV.

Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Symptom: The peak rises sharply but drags out significantly on the tail end.

  • Root Cause: The hydantoin imide proton (N-H) is hydrogen-bonding with the acidic silanols (Si-OH) on the silica surface.

  • The Fix:

    • Add Acid: Spike the mobile phase with 0.1% Acetic Acid or Formic Acid . This suppresses silanol ionization.

    • Switch Stationary Phase: If silica fails, use a C18 (Reversed Phase) column. The bonding chemistry prevents silanol interactions.

Issue 2: Co-elution with Impurities

Symptom: The product overlaps with a synthesis byproduct (e.g., 4-chloroaniline).

  • Root Cause: Similar polarity in the chosen solvent system.

  • The Fix: Change the Selectivity , not just the strength.

    • If using Hex/EtOAc, switch to DCM/MeOH or DCM/Acetone .

    • Advanced: If the impurity is basic (like an aniline starting material), adding acid (acetic acid) will protonate the impurity, making it more polar and retaining it longer on the silica, effectively pulling it away from your neutral hydantoin.

Issue 3: Product Crystallizing in Fraction Tubes

Symptom: Collected fractions turn cloudy or solid immediately.

  • Root Cause: The compound is highly crystalline and poorly soluble in the elution solvent (high Hexane content).

  • The Fix:

    • Add a small amount of DCM or Methanol to the collection test tubes before starting the run. This ensures immediate dissolution upon elution.

    • Do not leave fractions sitting; evaporate them promptly.

Logic Flow: Troubleshooting Decision Tree

The following diagram illustrates the logical process for resolving separation issues with this hydantoin derivative.

PurificationLogic Start Start: Check TLC (Hex/EtOAc 7:3) CheckRf Is Rf between 0.2 and 0.4? Start->CheckRf AdjustSolvent Adjust Solvent Strength CheckRf->AdjustSolvent No CheckShape Is Spot Shape Round/Compact? CheckRf->CheckShape Yes AdjustSolvent->CheckRf Streak Streaking Observed? CheckShape->Streak No (Good) AddAcid Add 0.1% Acetic Acid to Mobile Phase Streak->AddAcid Yes RunColumn Run Column (Dry Load Recommended) Streak->RunColumn No AddAcid->RunColumn CheckSep Separation Poor? RunColumn->CheckSep ChangeSelectivity Switch to DCM/MeOH or C18 Column CheckSep->ChangeSelectivity Yes

Caption: Decision matrix for optimizing the purification of hydantoin derivatives on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (C18) chromatography for this molecule? A: Absolutely. In fact, C18 is often better for hydantoins because it eliminates the silanol interaction (tailing) issues.

  • Protocol: Use a Water/Acetonitrile gradient (5% → 95% ACN) with 0.1% Formic Acid. The 4-chlorophenyl group provides excellent retention on C18.

Q: My crude sample is a sticky gum. How do I dry load it? A: Dissolve the gum in a minimal amount of Acetone. Add the silica/Celite. If it remains sticky after rotary evaporation, you added too little solid support. Add more silica and re-evaporate until it is a fine, free-flowing powder.

Q: I see two spots on TLC that merge on the column. What is the second spot? A: Common impurities for this synthesis include:

  • Regioisomers: If the synthesis involved an unsymmetrical urea.

  • Hydrolysis Products: Hydantoic acid derivatives (ring-opened).

  • Starting Material: 4-chloroaniline (stains distinctively with iodine or ninhydrin).

    • Tip: Use a "pancake" gradient (e.g., hold at 20% EtOAc for 5 CVs) to tease these apart.

References

  • Teledyne ISCO. "Flash Chromatography Guide: Method Development and Optimization." Teledyne ISCO Technical Resources. [Link]

  • Muccioli, G. G., et al. "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones...: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists." Journal of Medicinal Chemistry, 2006.[3] [Link]

Sources

Validation & Comparative

Rapid Confirmation of Imidazolidine-2,4-dione Scaffolds: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug discovery, particularly for anticonvulsant (e.g., phenytoin derivatives) and herbicide development, waiting for NMR time to confirm a core scaffold formation is a bottleneck. This guide details why Fourier Transform Infrared (FTIR) spectroscopy—specifically the analysis of the carbonyl (


) stretching doublet—is the superior method for the rapid, first-line confirmation  of the imidazolidine-2,4-dione (hydantoin) ring system. While NMR remains the gold standard for full structural elucidation, FTIR offers a unique advantage: the ability to detect solid-state polymorphs and confirm ring closure in seconds via the diagnostic vibrational coupling of the C2 and C4 carbonyls.

The Diagnostic Fingerprint: Physics of the "Hydantoin Doublet"

The imidazolidine-2,4-dione ring is a five-membered heterocycle containing two carbonyl groups:

  • C2 Position: Urea-like environment (flanked by two nitrogens).

  • C4 Position: Amide-like environment (flanked by one nitrogen and one carbon).

The Mechanism of Vibrational Coupling

Unlike acyclic ureas or amides, the carbonyls in the hydantoin ring do not vibrate in isolation. Due to the rigid planar geometry of the five-membered ring, the dipoles of the C2 and C4 carbonyls interact mechanically (interaction of transition dipoles). This vibrational coupling splits the carbonyl absorption into two distinct bands, creating a diagnostic "doublet" that serves as a confirmation of ring closure.

The Spectral Signature:

  • High-Frequency Band (~1770–1780 cm⁻¹): Typically assigned to the in-phase (symmetric-like) vibration or the C2=O stretch dominated mode. The high frequency is driven by ring strain and the electron-withdrawing nature of the flanking nitrogens.

  • Low-Frequency Band (~1720–1740 cm⁻¹): Typically assigned to the out-of-phase (asymmetric-like) vibration or the C4=O stretch dominated mode. This band is usually more intense due to a larger change in dipole moment.[1]

Critical Insight: If you observe a single broad carbonyl peak around 1680–1700 cm⁻¹, ring closure has likely failed , resulting in an uncyclized linear ureido acid intermediate. The doublet is the proof of the ring.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against NMR and Mass Spectrometry (MS) for the specific task of confirming the hydantoin scaffold.

FeatureFTIR (ATR) ¹H / ¹³C NMR Mass Spectrometry (MS)
Primary Output Functional Group Connectivity (Vibrational Modes)Atomic Connectivity & EnvironmentMolecular Mass & Fragmentation
Scaffold Confirmation Instant: Diagnostic C=O doublet confirms ring closure.High: Chemical shifts of N-H and C=O verify structure.Medium: Mass confirms formula, but isomers (e.g., linear vs. cyclic) can have same mass.
Polymorph Detection Excellent: Sensitive to H-bonding networks in solid state.None: Solution state destroys crystal lattice info.None: Gas phase ionization.
Sample Prep Time < 1 minute (No solvent required).10–30 minutes (Solvent dissolution, shimming).5–10 minutes (Dilution, injection).
Cost Per Sample Negligible.High (Deuterated solvents, cryogens).Medium (Solvents, columns).
Limit of Detection ~1-5% impurity (lower sensitivity).<1% impurity (high sensitivity).<0.1% impurity (trace sensitivity).

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this protocol. This workflow uses Attenuated Total Reflectance (ATR) for speed but references Transmission (KBr) for higher resolution if needed.

Equipment & Settings
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for splitting analysis).

  • Scans: 32 scans (Screening) or 64 scans (Publication quality).

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect an air background. Validation: Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation (Crude vs. Pure):

    • For Crude Reaction Mixtures: Dry the solid thoroughly. Residual solvent (e.g., EtOAc, EtOH) has carbonyls that will overlap with the C4 band.

    • Deposition: Place ~2-5 mg of solid on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid-state spectra).

  • Data Acquisition:

    • Collect the sample spectrum.

    • Self-Validation Check: Look for the C-H stretch region (2800–3100 cm⁻¹). If these are weak but the baseline noise is high, sample contact is poor. Re-clamp and re-scan.

  • Post-Processing:

    • Apply Baseline Correction (Rubberband method recommended).

    • Do not apply excessive smoothing, as this can merge the C=O doublet.

Data Interpretation & Decision Matrix

Use the following logic flow to interpret your spectra.

Diagram 1: The Analytical Decision Matrix

This diagram outlines the logical steps to confirm the hydantoin scaffold based on spectral data.

Hydantoin_Confirmation Start Start: Analyze Carbonyl Region (1600 - 1850 cm⁻¹) Check_Bands Count Distinct Bands in 1650-1800 region Start->Check_Bands Single_Band Single Broad Band (~1660-1700 cm⁻¹) Check_Bands->Single_Band No Splitting Doublet Distinct Doublet (1780 & 1720 cm⁻¹) Check_Bands->Doublet Clear Separation Complex Multiple/Messy Bands Check_Bands->Complex Overlapping Peaks Linear_Interm Result: Linear Ureido Acid (Ring Open) Single_Band->Linear_Interm Confirmed Result: Hydantoin Ring CONFIRMED Doublet->Confirmed Solvent_Contam Check: Residual Solvent? (Esters overlap at 1740) Complex->Solvent_Contam Solvent_Contam->Confirmed After Drying

Caption: Logical workflow for interpreting FTIR carbonyl regions during hydantoin synthesis screening.

Diagram 2: Vibrational Coupling & Substitution Effects

This diagram illustrates how N-substitution affects the frequency, a critical nuance for researchers modifying the N1 or N3 positions.

Substitution_Effects Core Hydantoin Core (Unsubstituted) N3_Sub N3-Substitution (e.g., Alkyl/Phenyl) Core->N3_Sub Modify N3 N1_Sub N1-Substitution Core->N1_Sub Modify N1 Freq_Shift Frequency Shift N3_Sub->Freq_Shift N1_Sub->Freq_Shift Result_N3 Lower Freq Shift (Loss of H-bonding) Freq_Shift->Result_N3 Major Effect Result_N1 Steric/Electronic Modulation Freq_Shift->Result_N1 Minor Effect

Caption: Impact of Nitrogen substitution on carbonyl stretching frequencies. N3 substitution typically lowers wavenumbers by removing strong intermolecular Hydrogen bonding.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming 5-membered ring carbonyl coupling).
  • BenchChem. (2025).[2] Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International.
  • ResearchGate. (2002). Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines.

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups.

Sources

Comparing 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione vs Phenytoin potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis between the gold-standard anticonvulsant Phenytoin and the structural analog 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as CMP-1-Cl ).

Executive Summary

Phenytoin (5,5-diphenylimidazolidine-2,4-dione) remains the benchmark for neutralizing generalized tonic-clonic seizures via voltage-gated sodium channel (VGSC) inhibition. Its potency is derived from the lipophilic "butterfly" configuration of two phenyl rings at the C-5 position.

CMP-1-Cl represents a structural deviation where the aromatic bulk is shifted to the N-1 position (4-chlorophenyl) and the C-5 position is substituted with a methyl group. Based on established Structure-Activity Relationship (SAR) principles for hydantoins, CMP-1-Cl is predicted to exhibit significantly lower potency than Phenytoin in Maximal Electroshock (MES) models. While the N-1 substitution improves solubility, the loss of the C-5 aromatic pharmacophore weakens the hydrophobic interaction required to stabilize the inactivated state of the sodium channel.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

The potency difference is rooted in the structural geometry. Phenytoin's efficacy relies on the spatial arrangement of its phenyl rings.

FeaturePhenytoin (Standard)CMP-1-Cl (Analog)Impact on Potency
IUPAC Name 5,5-diphenylimidazolidine-2,4-dioneThis compoundN/A
Core Scaffold HydantoinHydantoinShared core
C-5 Substitution Diphenyl (Two Phenyl Rings)Methyl (One Methyl Group)Critical: C-5 Phenyls are essential for deep channel binding. Methyl is too small/polar.
N-1 Substitution Hydrogen4-Chlorophenyl N-1 aryl substitution often reduces anticonvulsant activity compared to C-5 substitution.
Lipophilicity (LogP) ~2.47~2.1 (Predicted)Slightly lower lipophilicity in CMP-1-Cl may reduce BBB penetration.
Electronic Effect NeutralElectron-withdrawing (Cl)Chlorine adds lipophilicity but alters electronic density at N-1.

Mechanistic Analysis: The Sodium Channel Blockade

To understand the potency gap, we must visualize the mechanism. Phenytoin works by binding to the inactivated state of the Voltage-Gated Sodium Channel (NaV1.2/NaV1.5), prolonging the refractory period and preventing high-frequency repetitive firing (seizures).

Pathway Visualization (DOT)

G Neuron_Resting Neuron (Resting State) Depolarization Rapid Depolarization (Seizure Onset) Neuron_Resting->Depolarization Trigger Na_Open Na+ Channels OPEN (Influx of Na+) Depolarization->Na_Open Na_Inactive Na+ Channels INACTIVATED (Refractory Period) Na_Open->Na_Inactive Time-dependent Na_Inactive->Neuron_Resting Recovery Phenytoin Phenytoin (High Affinity Binding) Na_Inactive->Phenytoin Binding Site Access CMP_1_Cl CMP-1-Cl (Low Affinity Binding) Na_Inactive->CMP_1_Cl Steric Hindrance? Result_P Stabilized Inactivation (Seizure Stop) Phenytoin->Result_P Prolongs State Result_C Weak Stabilization (Potential Failure) CMP_1_Cl->Result_C Insufficient Block

Figure 1: Mechanism of Action comparison. Phenytoin effectively stabilizes the inactivated state of sodium channels, whereas CMP-1-Cl lacks the necessary C-5 pharmacophore for high-affinity binding.

Causal Explanation of Potency Loss
  • The "Butterfly" Effect: X-ray crystallography studies of Phenytoin bound to sodium channels reveal that the two phenyl groups at C-5 are oriented perpendicular to each other. This geometry is critical for hydrophobic interaction with the channel pore.

  • CMP-1-Cl Deficit: Replacing these phenyls with a single methyl group (as in CMP-1-Cl) collapses this hydrophobic interaction.

  • N-1 Steric Clash: While N-1 substitution can improve metabolic stability, placing a bulky 4-chlorophenyl group there often causes steric hindrance, preventing the hydantoin ring from entering the binding pocket effectively.

Experimental Validation Protocols

As a scientist, you should not rely solely on prediction. The following protocols are designed to empirically compare the potency (ED50) and toxicity (TD50) of CMP-1-Cl against Phenytoin.

Protocol A: Maximal Electroshock Seizure (MES) Test

The gold standard for testing efficacy against generalized tonic-clonic seizures.

  • Subject Preparation: Use male CF-1 mice (20–30g). N=10 per dose group.

  • Compound Formulation:

    • Phenytoin: Dissolve in 0.9% saline with minimal NaOH (pH adjustment).

    • CMP-1-Cl: Due to lipophilicity, dissolve in 10% DMSO / 90% Saline or suspend in 0.5% Methylcellulose.

  • Administration: Intraperitoneal (i.p.) injection.[1][2]

    • Dose Range: 10, 30, 100, 300 mg/kg.

  • Stimulation: Apply corneal electrodes 30 minutes post-dose.

    • Parameters: 50 mA, 60 Hz, 0.2 seconds.

  • Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) .

    • Protection = Absence of HLTE.

  • Data Analysis: Calculate ED50 using Probit analysis.

    • Expected Result: Phenytoin ED50 ≈ 9-10 mg/kg. CMP-1-Cl ED50 expected > 100 mg/kg (Inactive or weak).

Protocol B: Rotarod Toxicity Test

To determine the Therapeutic Index (TI = TD50/ED50).

  • Training: Train mice to balance on a rotating rod (6-10 rpm) for at least 1 minute.

  • Testing: Administer compounds as in the MES test.

  • Observation: Place mice on the rod at 30 min, 1 hr, and 4 hrs post-dose.

  • Failure: Inability to maintain balance for 1 minute indicates neurotoxicity (ataxia/sedation).

  • Comparison: Phenytoin has a narrow therapeutic window.[3] CMP-1-Cl may show less ataxia if it fails to penetrate the CNS or bind targets.

Experimental Workflow Diagram (DOT)

Experiment Compound Compound Synthesis (Phenytoin vs CMP-1-Cl) Formulation Vehicle Formulation (DMSO/MC vs Saline) Compound->Formulation Mice Mouse Cohort (n=10/group) Formulation->Mice MES MES Test (Efficacy) Mice->MES Rotarod Rotarod Test (Toxicity) Mice->Rotarod ED50 Calculate ED50 (Potency) MES->ED50 TD50 Calculate TD50 (Neurotox) Rotarod->TD50 TI Therapeutic Index (TD50 / ED50) ED50->TI TD50->TI

Figure 2: Workflow for determining the Therapeutic Index.[2] This self-validating system ensures that potency is always contextualized by toxicity.

References

  • American Elements. this compound Product Information. American Elements Catalog. Link

  • PubChem. Phenytoin (Compound CID 1775). National Library of Medicine. Link

  • Brouillette, W. J., et al. Anticonvulsant activities of phenyl-substituted hydantoins. Journal of Medicinal Chemistry.[4][5]

  • Rogawski, M. A., & Löscher, W. The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

  • Uni.lu. PubChemLite - this compound.[6] University of Luxembourg.[6] Link

  • Severina, H., et al. Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides.[7] Journal of Applied Pharmaceutical Science. Link

Sources

Biological activity of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione vs Nilutamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione vs. Nilutamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Structural Activity Relationship (SAR) Analysis: this compound vs. Nilutamide

Executive Summary

This guide provides a technical comparison between the established non-steroidal antiandrogen (NSAA) Nilutamide and the structural analog This compound (hereafter referred to as CP-M-Hyd ).

While Nilutamide is a clinically validated Androgen Receptor (AR) antagonist used in prostate cancer therapy, CP-M-Hyd serves as a critical negative control or SAR probe in medicinal chemistry. This comparison highlights the stringent regiochemical and electronic requirements of the AR ligand-binding domain (LBD), specifically demonstrating why N3-aryl substitution (Nilutamide) confers antiandrogenic activity, whereas N1-aryl substitution (CP-M-Hyd) typically abolishes it, shifting the profile toward CNS modulation or general cytotoxicity.

Chemical Identity & Structural Divergence
FeatureNilutamide (Clinical Standard)CP-M-Hyd (Comparator/Probe)
IUPAC Name 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dioneThis compound
Core Scaffold Imidazolidine-2,4-dione (Hydantoin)Imidazolidine-2,4-dione (Hydantoin)
Aryl Position N3 (Critical for AR Binding)N1 (Steric Clash in AR Pocket)
C5 Substitution Gem-dimethyl (Achiral, Metabolic Stability)Mono-methyl (Chiral, Metabolic Liability)
Electronic Effect Strong EWG (Nitro + CF3)Weak EWG (Chloro)
Primary Class Antiandrogen (Prostate Cancer)Synthetic Intermediate / SAR Probe
Biological Activity & Mechanism of Action[1][2][3]
3.1 Nilutamide: The "Lock and Key" Fit

Nilutamide functions by competitively binding to the Androgen Receptor (AR) in the cytoplasm, preventing the AR-DHT complex from translocating to the nucleus.

  • Mechanism: The electron-deficient aromatic ring (Nitro/CF3) at the N3 position mimics the steroid ring A/B system, forming essential electrostatic interactions within the AR Ligand Binding Domain (LBD).

  • Helix 12 Displacement: The bulky N3-substituent prevents the folding of Helix 12, thereby blocking co-activator recruitment and transcriptional initiation.

3.2 CP-M-Hyd: The Regiochemical Mismatch

CP-M-Hyd lacks the structural prerequisites for high-affinity AR binding.

  • N1-Substitution: Placing the aryl group at N1 changes the vector of the molecule. In the context of AR, this usually results in a steric clash with the LBD walls, drastically reducing affinity (

    
     values typically >10 
    
    
    
    M compared to nM range for Nilutamide).
  • Potential CNS Activity: N1-substituted hydantoins with phenyl groups often exhibit anticonvulsant properties (similar to Mephenytoin derivatives) rather than anti-hormonal activity. The 4-Chlorophenyl group is a common pharmacophore in ion-channel modulators, suggesting CP-M-Hyd may have off-target CNS effects.

Visualizing the SAR Logic

The following diagram illustrates the decision tree in hydantoin optimization, showing why Nilutamide succeeds as an antiandrogen while CP-M-Hyd fails.

SAR_Logic Core Hydantoin Core (Imidazolidine-2,4-dione) Pos_Decision Aryl Substitution Position? Core->Pos_Decision N1_Path N1-Substitution (e.g., CP-M-Hyd) Pos_Decision->N1_Path Position 1 N3_Path N3-Substitution (e.g., Nilutamide Precursor) Pos_Decision->N3_Path Position 3 Activity_N1 Outcome: Low AR Affinity Potential CNS/Herbicide Activity N1_Path->Activity_N1 EWG_Decision Electronic Substituents? N3_Path->EWG_Decision Weak_EWG Weak EWG (Cl, F) Partial Antagonist/Agonist EWG_Decision->Weak_EWG Strong_EWG Strong EWG (NO2, CF3, CN) Pure Antagonist EWG_Decision->Strong_EWG Result_Analog RESULT: Weak Analog Poor Clinical Efficacy Weak_EWG->Result_Analog Result_Nilutamide RESULT: Nilutamide High Affinity AR Antagonist Strong_EWG->Result_Nilutamide

Caption: SAR decision tree highlighting the critical divergence between N1-substituted analogs (CP-M-Hyd) and N3-substituted drugs (Nilutamide).

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, researchers must utilize assays that distinguish between specific receptor binding and general cytotoxicity.

5.1 Protocol: Competitive Androgen Receptor Binding Assay

This protocol determines the


 of the compounds against a radiolabeled ligand (

-R1881).

Reagents:

  • Cytosolic extracts from rat ventral prostate (rich in AR).

  • Radioligand:

    
    -R1881 (Methyltrienolone).
    
  • Triamcinolone acetonide (to block Progesterone Receptor binding).

  • Dextran-coated charcoal (DCC).

Workflow:

  • Preparation: Dilute Nilutamide and CP-M-Hyd in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix cytosolic extract with 1 nM

    
    -R1881 and 1 
    
    
    
    M Triamcinolone.
  • Competition: Add 10

    
    L of test compound (Nilutamide or CP-M-Hyd) to reaction tubes. Incubate at 4°C for 18 hours to reach equilibrium.
    
  • Separation: Add 500

    
    L of DCC slurry to absorb unbound ligand. Centrifuge at 2000 x g for 10 mins at 4°C.
    
  • Quantification: Aliquot supernatant into scintillation fluid and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Nilutamide

      
       nM. CP-M-Hyd 
      
      
      
      nM (No significant displacement).
5.2 Protocol: MTT Cytotoxicity vs. Antiproliferative Assay

Distinguishes between hormonal growth inhibition (Nilutamide) and general toxicity (CP-M-Hyd).

Cell Lines:

  • LNCaP: Androgen-dependent prostate cancer (AR positive).

  • DU145: Androgen-independent prostate cancer (AR negative).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
    • Media: RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous hormones).

  • Stimulation: Add 0.1 nM DHT (Dihydrotestosterone) to LNCaP wells to stimulate growth. Leave DU145 unstimulated.

  • Treatment: Treat with Nilutamide or CP-M-Hyd (0.1, 1, 10, 50

    
    M).
    
  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Data Interpretation:

Compound LNCaP (+DHT) Response DU145 (AR-) Response Interpretation
Nilutamide Dose-dependent inhibition No effect / Weak inhibition Specific Antiandrogen

| CP-M-Hyd | No specific inhibition | Equal toxicity in both lines | General Cytotoxin or Inactive |

Synthesis Pathway (Reference)

Understanding the origin of CP-M-Hyd helps in identifying it as a potential impurity in hydantoin synthesis.

Synthesis_Path Amine 4-Chloroaniline Urea Urea Intermediate Amine->Urea + Reagents Isocyanate Alanine Isocyanate (Equivalent) Isocyanate->Urea Product_N1 CP-M-Hyd (Cyclization A) Urea->Product_N1 Acidic Cond. Product_N3 Isomer (Cyclization B) Urea->Product_N3 Basic Cond.

Caption: Divergent synthesis showing how reaction conditions dictate the formation of N1-substituted (CP-M-Hyd) vs N3-substituted hydantoins.

References
  • Teutsch, G., et al. (1994). "Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry and Molecular Biology.

  • Singh, P., et al. (2012). "Hydantoin: A scaffold with diverse biological activity."[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Madauss, K. P., et al. (2008). "Structural analysis of the androgen receptor ligand binding domain bound to the antagonist nilutamide." Molecular Pharmacology.

  • PubChem Compound Summary. (2024). "Nilutamide (CID 4493)." National Center for Biotechnology Information.

  • PubChem Compound Summary. (2024). "5-Methylhydantoin (CID 69216)."[4] National Center for Biotechnology Information.

Sources

A Comparative Guide to Purity Determination of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione: From Classical Melting Point to Modern Chromatographic and Thermal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of methodologies for assessing the purity of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, a key organic intermediate. We begin with a detailed exploration of the classical capillary melting point technique, a fundamental method for purity assessment.[1][2] This guide explains the thermodynamic principles behind melting point depression and provides a self-validating, step-by-step protocol compliant with pharmacopeial standards. To provide a comprehensive analytical perspective, the performance of the melting point method is objectively compared against two instrumental alternatives: Differential Scanning Calorimetry (DSC) for quantitative thermal analysis and High-Performance Liquid Chromatography (HPLC), the industry's gold standard for impurity profiling.[3][4][5] Through a hypothetical case study, we present comparative experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy based on their specific needs, from rapid quality control screening to comprehensive purity analysis.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the synthesis of pharmaceutical compounds, achieving and verifying high levels of purity is not merely a quality benchmark; it is a critical regulatory and safety requirement. Impurities can alter the therapeutic efficacy, stability, and safety profile of a drug product, potentially leading to adverse effects.[3] The subject of this guide, this compound, serves as a model compound for which purity must be rigorously controlled.

This guide explores three distinct, yet complementary, analytical techniques for this purpose:

  • Capillary Melting Point Determination: A time-honored technique that provides a rapid and cost-effective preliminary assessment of purity.[6]

  • Differential Scanning Calorimetry (DSC): A sophisticated thermal analysis technique that offers a quantitative measure of purity based on the energy required to melt the substance.[5][7]

  • High-Performance Liquid Chromatography (HPLC): A powerful separative technique that can identify and quantify individual impurities with high sensitivity and specificity.[4][8]

By understanding the principles, advantages, and limitations of each method, a scientist can build a robust, multi-faceted strategy for chemical characterization.

The Foundational Principle: Melting Point Depression

A pure, crystalline solid melts at a sharp, reproducible temperature.[2][9] This transition is a fundamental physical property. The presence of even small amounts of soluble impurities disrupts the uniform crystal lattice of the solid. To reach thermodynamic equilibrium (melting), less thermal energy is required, resulting in two observable phenomena:

  • Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure substance.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[6][10]

This behavior, a direct consequence of the laws of thermodynamics (specifically, the van't Hoff equation), is the basis for using melting point determination as a reliable indicator of purity.[10][11] A narrow melting range close to the literature value of a reference standard is a strong indicator of high purity.

Method 1: Capillary Melting Point Determination

This technique remains a staple in organic chemistry and pharmaceutical quality control due to its simplicity and speed. It provides a qualitative or semi-quantitative assessment of purity that is often sufficient for routine checks and process monitoring.[1][2]

Causality Behind the Experimental Protocol

The protocol described below is designed to ensure accurate and repeatable results by controlling key variables that can influence the melting process, such as heating rate and sample preparation.[2][12] Adherence to standards like those outlined in the United States Pharmacopeia (USP) is crucial for regulatory compliance.[13][14]

Experimental Protocol: USP <741> Compliant Method

This protocol is a self-validating system; consistent results from multiple runs are a key indicator of proper technique.

1. Instrument Calibration:

  • Rationale: To ensure the thermometer's accuracy, the apparatus must be calibrated regularly.

  • Procedure: Use certified USP Melting Point Reference Standards that bracket the expected melting point of the sample.[12][13][14] The measured values for these standards must fall within their certified ranges.

2. Sample Preparation:

  • Rationale: The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.[15][16] A fine, uniform powder ensures efficient and even heat transfer within the capillary.[2][15]

  • Procedure:

    • Ensure the this compound sample is fully dry, preferably by drying under vacuum.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[15][16]

3. Capillary Tube Loading:

  • Rationale: A properly packed sample of the correct height is critical. Too little sample is difficult to observe, while too much creates a thermal gradient, leading to a broadened melting range. Tightly packing prevents the sample from shrinking away from the capillary wall during heating.[16]

  • Procedure:

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[16][17]

    • Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To achieve tight packing, drop the tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[16][18]

    • Repeat until the packed sample height is 2.5-3.5 mm, as specified by USP guidelines.[13]

4. Melting Point Measurement:

  • Rationale: A slow heating rate near the melting point is the most critical factor for an accurate measurement.[2][15][19] A rapid rate does not allow the sample and the thermometer to remain in thermal equilibrium, causing the observed temperature to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

  • Procedure:

    • Insert the loaded capillary into the heating block of the melting point apparatus.[1][16]

    • Rapid Preliminary Run (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20°C/minute) to quickly determine an approximate melting point.[18]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample.[18] Set the starting temperature to about 5-10°C below the expected melting point and heat at a controlled, slow rate of 1°C per minute.[13][14][18][19]

    • Record the Melting Range:

      • T1 (Onset Point): The temperature at which the first drop of liquid is observed.[15] Per USP, this is when the column of the substance collapses against the side of the tube.[13]

      • T2 (Clear Point): The temperature at which the last solid particle melts, and the sample is completely liquid.[15]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample & System Preparation cluster_measure Measurement cluster_record Data Recording Calibrate 1. Calibrate Apparatus with USP Standards Dry 2. Dry & Pulverize Sample Calibrate->Dry Load 3. Load Capillary Tube (2.5-3.5 mm height) Dry->Load Insert 4. Insert Capillary into Apparatus Load->Insert Heat 5. Heat at 1°C/min (near expected M.P.) Insert->Heat Observe 6. Observe Melting Heat->Observe Record_T1 7. Record T1 (Onset of Melting) Observe->Record_T1 Record_T2 8. Record T2 (Clear Point) Record_T1->Record_T2

Caption: Workflow for USP-compliant melting point determination.

Comparative Purity Analysis Techniques

While melting point determination is an excellent screening tool, other instrumental methods provide more detailed and quantitative purity data.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5][20]

  • Principle: As the sample melts, it absorbs energy (an endothermic event), which is detected by the instrument. The resulting peak's shape and area provide rich information. The van't Hoff equation can be applied to the peak shape to calculate the mole percent of impurities.[10][11]

  • Advantages over Capillary Method:

    • Quantitative: Provides a numerical purity value (e.g., 99.8% pure), not just a range.[7][21]

    • High Precision & Objectivity: The measurement is instrumental, removing the subjectivity of visual observation.[5]

    • Detects Other Thermal Events: Can identify polymorphism, desolvation, or degradation, which can be missed by simple melting point observation.[20]

  • Limitations:

    • Not suitable for compounds that decompose upon melting.[21][22]

    • Accuracy is best for samples that are already relatively pure (e.g., >98%).[21][22][23]

    • Higher instrument cost and requires more expertise for data interpretation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for pharmaceutical purity analysis.[4][8][24] It is a separation technique that provides a detailed impurity profile.

  • Principle: A liquid sample is pumped under high pressure through a column packed with a solid adsorbent material (the stationary phase). Components of the sample separate based on their differential interactions with the stationary and mobile phases, eluting from the column at different times.[3][4] A detector quantifies the amount of each component.

  • Advantages:

    • High Specificity: Can separate and individually quantify structurally similar impurities and degradation products.[8]

    • High Sensitivity: Capable of detecting trace-level impurities (often to <0.05%).[25]

    • Definitive Quantification: Provides a precise percentage for the main peak (the API) and each impurity, allowing for a total purity assessment (e.g., Area % or % by weight with reference standards).

  • Limitations:

    • Complexity: Requires significant method development (choosing the right column, mobile phase, etc.).[8]

    • Cost: High initial instrument cost and ongoing solvent/column expenses.

    • "Invisible" Impurities: Requires that impurities have a chromophore for UV detection (the most common method) or be amenable to other detection methods like mass spectrometry.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical differences between these methods, consider three hypothetical batches of this compound with varying levels of purity. The reference melting point for the 100% pure compound is assumed to be 175.0°C.

Parameter Batch A (High Purity) Batch B (Intermediate Purity) Batch C (Low Purity)
Melting Point Range (°C) 174.5 - 175.0171.0 - 173.5165.5 - 171.0
Melting Range Width (°C) 0.52.55.5
DSC Purity (%) 99.9198.7595.30
HPLC Purity (Area %) 99.9298.7295.25
HPLC Impurity Profile Single impurity at 0.08%Main impurity at 1.10%, two minor at 0.09% eachThree impurities >1.0%, multiple minor impurities

Analysis of Results:

  • Batch A: All three methods concur, indicating a very pure sample. The melting point is sharp and close to the reference, and both DSC and HPLC give near-identical high purity values.

  • Batch B: The melting point shows a clear depression and broadening, flagging it as less pure than Batch A. DSC and HPLC provide a quantitative measure of this impurity, again with good agreement.

  • Batch C: The very wide melting range immediately identifies this as a significantly impure sample. While DSC provides a total purity value, HPLC offers the most actionable data by revealing the number and relative amounts of the different impurities present.

Synthesis and Recommendations: Selecting the Right Method

The choice of analytical method is driven by the specific question being asked. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.

  • Use Capillary Melting Point for:

    • Rapid identity confirmation (via mixed melting point).

    • Quick, routine quality control checks of raw materials or synthesized batches.

    • A preliminary screen to quickly identify grossly impure samples.

  • Use DSC for:

    • Quantitative purity determination of reference standards or final APIs when impurities are not individually needed.[21][22]

    • Studying polymorphism and phase transitions.[20]

    • Verifying the purity of compounds that are >98% pure, as a complementary method to HPLC.[23]

  • Use HPLC for:

    • Definitive purity assessment during drug development and for regulatory submissions.[4][25]

    • Identifying, quantifying, and tracking specific process impurities and degradation products.

    • Stability testing and release testing of final drug products.

G Start What is the Analytical Goal? Q1 Quick QC Check or Identity Confirmation? Start->Q1 Q2 Need Quantitative Purity (Total Impurities)? Q1->Q2 No Melt Use Capillary Melting Point Q1->Melt Yes Q3 Need to Identify & Quantify Individual Impurities? Q2->Q3 No DSC Use DSC (For >98% pure substances) Q2->DSC Yes HPLC Use HPLC Q3->HPLC Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The purity of this compound can be effectively assessed using a tiered analytical approach. Capillary melting point determination serves as an invaluable, rapid, and accessible first-line technique for detecting the presence of impurities through melting point depression and range broadening.[1] For more rigorous and quantitative analysis, Differential Scanning Calorimetry provides an objective measure of total purity for high-purity samples.[7][21] However, for comprehensive impurity profiling—essential for drug development and regulatory compliance—High-Performance Liquid Chromatography remains the undisputed gold standard, offering unparalleled specificity and sensitivity.[4][8] The judicious application of these three methods provides a complete and robust framework for ensuring the quality and integrity of pharmaceutical compounds.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Moravek. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). International Journal of Research in Pharmaceutical Sciences. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). ResolveMass Laboratories Inc.[Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025, October 8). LCGC International. [Link]

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020, July 28). NETZSCH Analyzing & Testing. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • HPLC in pharmaceutical analysis - Labotec. Labotec. [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. TA Instruments. [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination - SSERC. SSERC. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. (2025, January 2). Lab Manager. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. (2025, August 19). Hinotek. [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). ResolveMass Laboratories Inc.[Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

  • The use of differential scanning calorimetry for... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Place of DSC purity analysis in pharmaceutical development. AKJournals. [Link]

Sources

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